molecular formula C12H16BN3O2 B6357847 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine CAS No. 1356578-38-5

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

Cat. No. B6357847
CAS RN: 1356578-38-5
M. Wt: 245.09 g/mol
InChI Key: VZFBCTYFSMFHSR-UHFFFAOYSA-N
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Description

The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine” contains an imidazo[1,2-b]pyridazine core, which is a type of heterocyclic compound. This core is substituted at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions . The imidazo[1,2-b]pyridazine core could potentially undergo various reactions depending on the conditions .

Scientific Research Applications

Synthesis and Chemical Properties

6-Substituted and 3,6-disubstituted imidazo[1,2-b]pyridazines, which include derivatives like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine, have been explored for their synthesis and chemical properties. These compounds have facilitated the synthesis of new azaheterocycles and heterocyclic systems, highlighting their utility in the development of novel chemical entities (Stanovnik & Tišler, 1967).

Antiviral Properties

Research has indicated the potential of imidazo[1,2-b]pyridazine derivatives in inhibiting the replication of viruses like the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). The study of these compounds has led to the discovery of specific derivatives showing selective antiviral activity, underscoring the importance of such compounds in antiviral research (Enguehard-Gueiffier et al., 2013).

Applications in Neuroscience

The central nervous system activity of various imidazo[1,2-b]pyridazine derivatives has been a subject of study. Some derivatives have shown strong binding to rat brain membranes, indicating their relevance in neuroscience research (Barlin et al., 1992).

Crystal Structure and Theoretical Studies

The derivatives of imidazo[1,2-a]pyridine, including those utilizing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), have been synthesized and characterized through crystal structure and vibrational properties studies. These findings contribute to the understanding of molecular structures and are essential in the fields of crystallography and theoretical chemistry (Dong-Mei Chen et al., 2021).

Potential in Cancer Research

Imidazo[1,2-b]pyridazine derivatives have been evaluated for their binding to amyloid plaques in vitro, which can be significant in the context of Alzheimer's disease research. Their varying binding affinities depending on substitution patterns indicate their potential in the development of novel diagnostic tools or therapeutics for neurodegenerative diseases (Zeng et al., 2010).

Mechanism of Action

The mechanism of action would depend on the application of this compound. Without specific context, it’s difficult to provide an accurate mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for this compound would depend on its potential applications. Compounds with similar structures are often used in the development of pharmaceuticals and in chemical research .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-10-14-7-8-16(10)15-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFBCTYFSMFHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

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